molecular formula C22H24N6O B6503897 3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide CAS No. 1421458-83-4

3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide

Cat. No.: B6503897
CAS No.: 1421458-83-4
M. Wt: 388.5 g/mol
InChI Key: UTESDZKZWBSKRG-UHFFFAOYSA-N
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Description

3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic or basic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperazine in the presence of a base such as potassium carbonate.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated pyrimidine derivative in the presence of a palladium catalyst.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with a suitable carboxylic acid derivative, such as propanoic acid, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in binding studies with various biological targets.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)benzamide
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide

Uniqueness

3-phenyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}propanamide is unique due to its specific combination of aromatic and heterocyclic structures, which confer distinct biological activities and chemical reactivity. Its ability to interact with multiple biological targets makes it a versatile compound for various research applications.

Properties

IUPAC Name

3-phenyl-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c29-21(10-9-18-6-2-1-3-7-18)26-19-16-24-22(25-17-19)28-14-12-27(13-15-28)20-8-4-5-11-23-20/h1-8,11,16-17H,9-10,12-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTESDZKZWBSKRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NC=C(C=N3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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